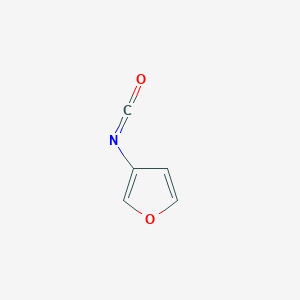
Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MMNG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNG belongs to the class of glycine derivatives and is widely used in the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Tetrahydroisoquinolines : A study by Kommidi, Balasubramaniam, & Aidhen (2010) developed synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework.
Antimicrobial Properties : Patil et al. (2010) explored the antimicrobial potential of derivatives of methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, finding compounds with significant antibacterial activity (Patil et al., 2010).
Environmental and Ecological Impact
Behaviour in Sewage Treatment : Krause & Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant, highlighting its potential environmental impact and the formation of derivatives like N-(phenylsulfonyl)-sarcosine (Krause & Schöler, 2000).
Herbicide Transport via Preferential Flow : Research on the transport of herbicides like metolachlor, which shares structural similarities with methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, indicated that preferential flow can impact the mobility of such chemicals in agricultural settings (Malone et al., 2004).
Pharmaceutical Applications
- Bone Loss Prevention : Cho et al. (2020) studied the effects of N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally related to methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate, in preventing bone loss in mice, suggesting potential applications in osteoporosis treatment (Cho et al., 2020).
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-9-10-16(22-2)15(11-13)18(12-17(19)23-3)24(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYDIBOLTSTTKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

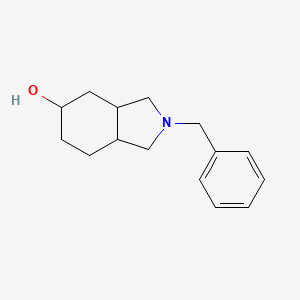
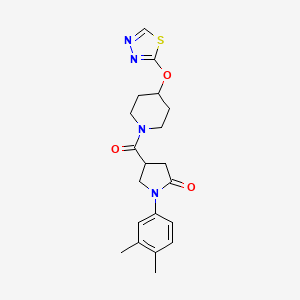

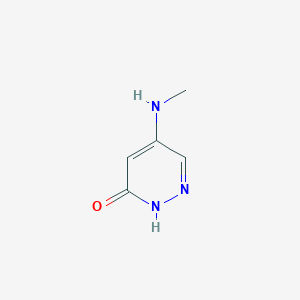
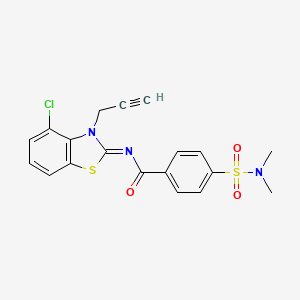
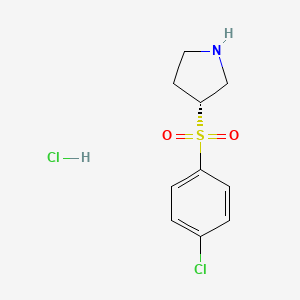
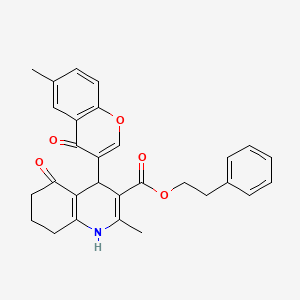

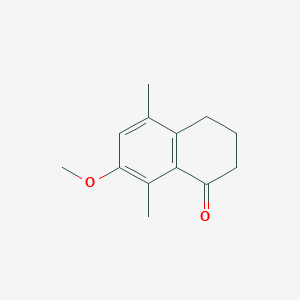
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)
![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)
